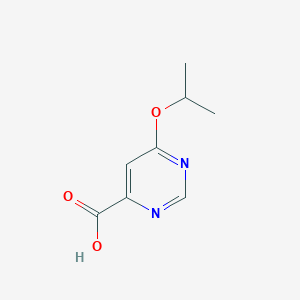![molecular formula C9H7ClN2O B2829297 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone CAS No. 51132-06-0](/img/structure/B2829297.png)
2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core with a chloro substituent at the 2-position and an ethanone group at the 1-position
作用機序
Target of Action
Compounds with similar imidazo[1,5-a]pyridine structures have been reported to interact with various targets, such as cholinesterase enzymes , and have been used to form complexes with FeII, CoII, and NiII ions .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been known to exhibit a broad range of chemical and biological properties . They have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which show different coordination environments .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar imidazo[1,5-a]pyridine structures have demonstrated various biological activities, such as cholinesterase inhibition , and have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which have shown catalytic properties .
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out under solvothermal conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate, followed by acylation with ethanoyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Solvent recovery and recycling, as well as purification steps like crystallization or chromatography, are also integral to the industrial process.
化学反応の分析
Types of Reactions
2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Products include 2-amino-1-imidazo[1,5-a]pyridin-1-yl-ethanone.
Oxidation: The major product is 2-chloro-1-imidazo[1,5-a]pyridin-1-yl-acetic acid.
Reduction: The major product is 2-chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanol.
科学的研究の応用
Chemistry
In chemistry, 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, this compound can be used in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex organic compounds.
類似化合物との比較
Similar Compounds
2-Chloro-1-imidazo[1,2-a]pyridin-1-yl-ethanone: Similar structure but different positioning of the nitrogen atoms in the imidazo ring.
2-Bromo-1-imidazo[1,5-a]pyridin-1-yl-ethanone: Similar structure with a bromo substituent instead of chloro.
1-Imidazo[1,5-a]pyridin-1-yl-ethanone:
Uniqueness
2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone is unique due to the presence of both the chloro and ethanone groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets or other molecules are required.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in various scientific and industrial fields.
特性
IUPAC Name |
2-chloro-1-imidazo[1,5-a]pyridin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8(13)9-7-3-1-2-4-12(7)6-11-9/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKDIBCIERXEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Propan-2-yl)-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2829218.png)
![4-[(2,5-Dimethylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2829219.png)
![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)
![5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2829222.png)



![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2829229.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829231.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE](/img/structure/B2829232.png)
![methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate](/img/structure/B2829233.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2829237.png)
